An In-Depth Technical Guide to 1-Bromo-2-phenylethynyl-benzene
An In-Depth Technical Guide to 1-Bromo-2-phenylethynyl-benzene
Authored For: Researchers, Synthetic Chemists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 1-Bromo-2-phenylethynyl-benzene, a highly versatile bifunctional building block in modern organic synthesis. Moving beyond a simple data sheet, this guide delves into the causality behind its synthesis, the logic of its characterization, and its strategic application in constructing complex molecular architectures. The protocols and data herein are synthesized from established literature and best practices, intended to serve as a reliable resource for laboratory implementation.
Core Identification and Physicochemical Properties
1-Bromo-2-phenylethynyl-benzene (also known as 2-bromotolane) is a disubstituted aromatic compound featuring an ortho arrangement of a bromine atom and a phenylethynyl group. This specific arrangement makes it a valuable precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), heterocycles, and other conjugated systems through intramolecular cyclization reactions or sequential cross-coupling strategies.
Its identity and core physical properties are summarized below. These values are critical for initial material verification, reaction setup calculations, and purification planning.
| Property | Value | Source |
| CAS Number | 1611-50-3 | [1] |
| IUPAC Name | 1-Bromo-2-(2-phenylethynyl)benzene | [2] |
| Molecular Formula | C₁₄H₉Br | [2] |
| Molecular Weight | 257.13 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 53-56 °C | [1] |
| Boiling Point | 148-150 °C at 0.5 mmHg | [3] |
| Solubility | Soluble in THF, CH₂Cl₂, Chloroform, Toluene; Insoluble in water | General Lab Experience |
Synthesis and Purification: The Sonogashira Cross-Coupling Approach
The most reliable and widely adopted method for synthesizing 1-Bromo-2-phenylethynyl-benzene is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-bromo-2-iodobenzene).
Expert Insight (Causality): While 1,2-dibromobenzene could be used, the significant difference in reactivity between the C-I and C-Br bonds in 1-bromo-2-iodobenzene allows for a highly selective reaction. The oxidative addition of the palladium catalyst to the weaker C-I bond occurs much faster than to the C-Br bond, preserving the bromo group for subsequent synthetic transformations [4]. This chemoselectivity is the cornerstone of its utility as a building block.
2.1. Catalytic Cycle of the Sonogashira Coupling
The mechanism involves a synergistic interplay between palladium and copper catalysts. The palladium cycle drives the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.
Figure 1: The catalytic cycle for the Sonogashira cross-coupling reaction. The Pd(0) catalyst undergoes oxidative addition with the aryl iodide, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
2.2. Detailed Laboratory Protocol
This protocol is a self-validating system, incorporating in-process controls (TLC) and rigorous purification and characterization steps to ensure final product integrity.
Materials:
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1-Bromo-2-iodobenzene (1.0 equiv)
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Phenylacetylene (1.1 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
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Copper(I) iodide [CuI] (0.04 equiv)
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Triethylamine (NEt₃) (3.0 equiv)
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Anhydrous Toluene or THF (solvent)
Procedure:
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Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
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Expert Rationale: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) active catalyst and cause undesirable alkyne homocoupling (Glasier coupling). An inert atmosphere (N₂ or Ar) is mandatory. Flame-drying removes adsorbed water.
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Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (or THF) via syringe, followed by triethylamine.
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Expert Rationale: Triethylamine serves as both the solvent for the reactants and the base required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.
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Substrate Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe at room temperature. A slight excess ensures complete consumption of the more valuable aryl halide.
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Reaction Execution: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.
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Trustworthiness: TLC provides a real-time assessment. The disappearance of the starting material spot (1-bromo-2-iodobenzene) and the appearance of a new, less polar product spot confirms progress.
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Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst and amine salts, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel. Use a gradient of 100% hexanes to 2% ethyl acetate in hexanes.
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Expert Rationale: Chromatography is essential to remove residual catalyst, unreacted phenylacetylene, and any homocoupled byproducts, yielding the product in high purity.
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Final Product: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum to obtain 1-Bromo-2-phenylethynyl-benzene as an off-white solid.
Spectroscopic Characterization: Verifying Molecular Identity
Confirming the structure of the synthesized product is non-negotiable. The following spectroscopic data are characteristic of 1-Bromo-2-phenylethynyl-benzene.
| Technique | Key Observables and Interpretation |
| ¹H NMR | δ 7.65-7.20 (m, 9H): A complex multiplet region corresponding to the 9 aromatic protons (4 on the bromophenyl ring and 5 on the terminal phenyl ring). The ortho substitution pattern leads to overlapping signals that are difficult to resolve without advanced NMR techniques. |
| ¹³C NMR | δ 133-122 (multiple peaks): Aromatic carbons. δ 125.1 (C-Br): Quaternary carbon attached to bromine. δ 95.8 & 87.5 (C≡C): Characteristic signals for the two sp-hybridized alkyne carbons. The asymmetry of the molecule results in two distinct signals. |
| FT-IR | ν ~3060 cm⁻¹: Aromatic C-H stretch. ν ~2220 cm⁻¹: C≡C (alkyne) stretch. This is a key diagnostic peak, though it can be weak for internal alkynes. ν ~1580, 1480 cm⁻¹: Aromatic C=C ring stretches. |
| Mass Spec (EI) | m/z 258/256 (M⁺): Molecular ion peak showing the characteristic 1:1 isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). m/z 177: Fragment corresponding to the loss of the bromine atom [M-Br]⁺. |
Reactivity and Strategic Applications in Synthesis
The synthetic power of 1-Bromo-2-phenylethynyl-benzene lies in its two distinct and orthogonally reactive functional groups: the C-Br bond and the alkyne. This allows for stepwise, controlled elaboration of the molecular scaffold.
Figure 2: Synthetic utility map of 1-Bromo-2-phenylethynyl-benzene. The molecule serves as a divergent starting point, enabling selective functionalization at either the C-Br bond (blue pathway) or the alkyne moiety (red pathway).
Key Applications:
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Synthesis of Phenanthrenes and PAHs: The ortho relationship between the bromo and phenylethynyl groups is ideal for intramolecular cyclization. For example, a subsequent Heck reaction at the bromine position can be followed by an electrocyclization to form phenanthrene derivatives. Alternatively, gold- or platinum-catalyzed hydroarylation can directly form the polycyclic core [5].
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Sequential Cross-Coupling: The C-Br bond can be functionalized using a variety of palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) while leaving the alkyne intact. The resulting product can then undergo further reactions at the alkyne, such as click chemistry or reduction, enabling the rapid construction of complex, multi-component molecules.
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Precursor to Arynes: Treatment with a strong base like n-butyllithium can induce lithium-halogen exchange at the bromine position. The resulting aryllithium species can then be used in further reactions or, under the right conditions, eliminate LiBr to form a highly reactive aryne intermediate, which can be trapped with various dienes or nucleophiles [6].
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
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Hazards: While a specific, comprehensive toxicological profile is not widely published, 1-Bromo-2-phenylethynyl-benzene should be handled as a potentially harmful substance. It is an irritant to the skin, eyes, and respiratory system. Assume it is harmful if swallowed or inhaled. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information [1].
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound. Work in a well-ventilated chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents and strong bases.
Conclusion
1-Bromo-2-phenylethynyl-benzene (CAS: 1611-50-3) is more than just a chemical; it is a strategic tool for molecular design. Its value is derived from the chemoselective synthesis that preserves its bifunctional nature, and its utility is realized through the orthogonal reactivity of its bromo and alkyne groups. By understanding the principles behind its synthesis, characterization, and reactivity, researchers can effectively leverage this building block to access complex molecular targets in pharmaceutical, materials science, and academic research.
References
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PubChem, National Center for Biotechnology Information. Compound Summary for 1-Bromo-2-(phenylethynyl)benzene.[Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: A Powerful Tool for Carbon−Carbon and Carbon−Heteroatom Bond Formation. Angewandte Chemie International Edition, 46(19), 3410–3449. [Link]
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Pellissier, H., & Santelli, M. (2003). The Use of Arynes in Organic Synthesis. Tetrahedron, 59(6), 701–730. [Link]
